molecular formula C7H16ClNO2 B2451359 (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride CAS No. 2503155-69-7

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride

Cat. No.: B2451359
CAS No.: 2503155-69-7
M. Wt: 181.66
InChI Key: OXIFKQZPIULTKA-UKMDXRBESA-N
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Description

In general, a compound with the name “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would likely be a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3,5-Dimethoxy” part suggests that there are methoxy (OCH3) groups attached to the 3rd and 5th carbon atoms of the piperidine ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .


Synthesis Analysis

The synthesis of a specific compound like “this compound” would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be based on the piperidine ring, a six-membered ring with one nitrogen atom. The “3R,5S” designation indicates the stereochemistry of the molecule, with the “R” and “S” configurations referring to the arrangement of atoms around the 3rd and 5th carbons .


Chemical Reactions Analysis

The chemical reactions involving a compound like “this compound” would depend on the specific conditions and reagents used. Piperidines are known to participate in a variety of chemical reactions, including substitutions, reductions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, the presence of the methoxy groups and the piperidine ring would likely influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Peptide Antibiotics: The compound has been utilized in the synthesis of important constituting moieties of peptide antibiotics such as monamycin G3 (Ushiyama, Yonezawa, & Shin, 2001).
  • Production of Carbapenam: It has been employed in the diastereoselective synthesis of carbapenam, a class of antibiotics, indicating the important role of its stereochemistry in natural product synthesis (Tanaka, Sakagami, & Ogasawara, 2002).
  • Synthesis of Squalene Synthase Inhibitors: This compound is instrumental in microbial enantioselective ester hydrolysis for preparing squalene synthase inhibitors, highlighting its role in enzyme-targeted drug development (Tarui et al., 2002).

Chemical Synthesis and Characterization

  • Production of Phthalic Anhydride Derivatives: The compound is used in the alkylation and annulation reactions to produce 3,5-dimethoxyphthalic anhydride, a chemical used in the synthesis of various compounds (Liu Zuliang, 2007).
  • Dopamine Receptor Ligands: It has been used to prepare potential dopamine D_4 receptor ligands, indicating its importance in neuropharmacology (Duan-zhi, 2005).

Biotechnological Applications

  • Biosynthesis of Pharmaceutical Intermediates: The compound is key in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for synthesizing statins (Liu et al., 2018).
  • Evolution of Carbonyl Reductase: It's used in the directed evolution of carbonyl reductase, an enzyme crucial for stereoselective synthesis of pharmaceutical intermediates (Liu, Wu, Zhang, Xue, & Zheng, 2017).

Mechanism of Action

The mechanism of action of a compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would depend on its specific biological targets. Without more specific information, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would depend on its specific properties. In general, safety precautions should always be taken when handling chemical compounds .

Properties

IUPAC Name

(3R,5S)-3,5-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFKQZPIULTKA-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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